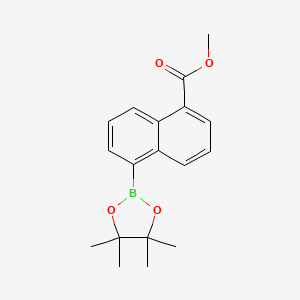

5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester

Description

Properties

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-11-7-8-12-13(15)9-6-10-14(12)16(20)21-5/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCCBODBDDLOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Halogenated Naphthalene Precursor and Miyaura Borylation

A common synthetic route starts from methyl 5-bromo-1-naphthoate, which undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B2pin2) under Miyaura borylation conditions:

-

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (2-5 mol%)

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent: 1,4-dioxane or dimethylformamide (DMF)

- Temperature: 80–100 °C

- Time: 12–24 hours

Mechanism: Oxidative addition of Pd(0) into the aryl bromide bond, transmetallation with B2pin2, and reductive elimination to form the aryl boronic ester.

Outcome: Methyl 5-(pinacolboronate)naphthalene-1-carboxylate is obtained in moderate to high yields (typically 70–90%).

This method is widely used due to its reliability and the commercial availability of starting materials.

Preparation from Naphthalene Boronic Acid Intermediate

Alternatively, the boronic acid intermediate can be prepared first, then converted to the pinacol ester:

Step 1: Preparation of 5-(methoxycarbonyl)naphthalene-1-boronic acid by lithiation or metal-halogen exchange of methyl 5-bromo-1-naphthoate followed by quenching with trialkyl borates.

Step 2: Protection of the boronic acid by reaction with pinacol under dehydrating conditions to form the pinacol ester.

Typical conditions for esterification:

- Solvent: Toluene or dichloromethane

- Temperature: Room temperature to reflux

- Removal of water by azeotropic distillation or molecular sieves

This two-step approach allows isolation of the boronic acid intermediate and is useful when direct borylation is less efficient.

Notes on Purification and Characterization

Purification of the pinacol ester is commonly achieved by silica gel chromatography using non-polar solvents such as hexanes/ethyl acetate mixtures.

Characterization includes NMR spectroscopy (^1H, ^13C, ^11B), mass spectrometry, and HPLC.

Research Findings and Experimental Data

A detailed experimental study on related naphthalene boronic acid pinacol esters provides insights into optimization and selectivity:

| Parameter | Conditions | Observations |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (3 mol%) | High conversion, minimal side products |

| Base | KOAc (3 equiv) | Promotes efficient transmetallation |

| Solvent | 1,4-Dioxane | Good solubility and reaction rate |

| Temperature | 90 °C | Optimal for high yield |

| Reaction time | 16 h | Complete conversion |

| Yield | 80–85% | Isolated pure product |

These conditions are consistent with those used for other aryl boronic acid pinacol esters and provide a robust protocol for synthesis.

Representative Experimental Procedure (Adapted)

Preparation of Methyl 5-(pinacolboronate)naphthalene-1-carboxylate:

In a dry, nitrogen-purged flask, combine methyl 5-bromo-1-naphthoate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (3 mol%), and potassium acetate (3 equiv) in 1,4-dioxane.

Heat the mixture at 90 °C with stirring for 16 hours.

Cool to room temperature, dilute with ethyl acetate, and filter through Celite to remove catalyst residues.

Wash organic layer with water, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Purify the residue by silica gel chromatography (hexanes/ethyl acetate gradient) to afford the desired pinacol ester.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | Methyl 5-bromo-1-naphthoate | Pd catalyst, B2pin2, KOAc, dioxane, 90 °C | Direct, efficient, scalable | Requires Pd catalyst, halide precursor |

| Boronic Acid Intermediate Route | Lithiation of methyl 5-bromo-1-naphthoate | Trialkyl borate, pinacol, dehydrating conditions | Isolable intermediates, flexible | Multi-step, sensitive intermediates |

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or ketone.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.

Alcohols and Ketones: Formed in oxidation reactions.

Hydrocarbons: Formed in protodeboronation reactions.

Scientific Research Applications

Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction is fundamental for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The boronic ester serves as a versatile coupling partner with various aryl halides, facilitating the formation of biaryl compounds.

- Case Study : A study demonstrated the efficient coupling of this boronic ester with aryl chlorides under mild conditions, achieving high yields (up to 95%) and selectivity for the desired products .

2. Medicinal Chemistry

The compound's ability to participate in cross-coupling reactions makes it valuable in medicinal chemistry for synthesizing pharmaceutical intermediates. The introduction of the naphthalene moiety can enhance biological activity and selectivity.

- Example : Research has shown that derivatives of naphthalene, synthesized using 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester, exhibit significant anti-cancer properties by targeting specific cellular pathways .

Data Tables

Stability and Reactivity Studies

Research indicates that 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester exhibits unique stability profiles compared to other boronic esters. This stability is crucial when considering its use in protodeboronation reactions.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester group transfers to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on Naphthalene

6-(Methoxycarbonyl)naphthalene-2-boronic Acid Pinacol Ester (CAS: 736989-93-8)

- Structural Difference : The boronic ester is at the 2-position of naphthalene instead of the 1-position.

- Impact on Reactivity: Positional isomerism affects steric accessibility.

- Applications : Both isomers are used in biaryl synthesis, but regioselectivity in coupling reactions may differ due to electronic effects from the naphthalene ring .

4-(Methoxycarbonyl)naphthalene-1-boronic Acid Pinacol Ester (CAS: 643094-08-0)

- Structural Difference : The methoxycarbonyl group is at the 4-position instead of the 5-position.

- Electronic Effects : The altered substitution pattern modifies the electron density distribution on the naphthalene ring, influencing the electrophilicity of the boronic ester. This may affect coupling efficiency with electron-rich or electron-deficient aryl halides .

Phenyl-Based Analogues

5-(Methoxycarbonyl)-2-methylphenylboronic Acid Pinacol Ester (CAS: 882679-40-5)

- Structural Difference : A phenyl ring replaces the naphthalene system, with a methyl group at the 2-position.

- However, the absence of naphthalene’s extended conjugation limits applications in materials science (e.g., fluorescent oligomers) .

- Solubility : Phenyl derivatives generally exhibit higher aqueous solubility compared to naphthalene-based compounds, which may be advantageous in certain reaction conditions .

2,6-Difluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester (CAS: 1218791-32-2)

- Structural Difference : Fluorine atoms at the 2- and 6-positions enhance electron-withdrawing effects.

- Reactivity : Fluorine substituents increase the electrophilicity of the boronic ester, accelerating coupling reactions with electron-rich partners. This contrasts with the target compound, which lacks such activating groups .

Functionalized Derivatives

3-Hydroxy-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester

- Structural Difference : A hydroxyl group at the 3-position provides an additional site for functionalization (e.g., hydrogen bonding or further derivatization).

- Applications : Used in metal-organic framework (MOF) synthesis via Suzuki coupling, where the hydroxyl group participates in coordination chemistry. The target compound’s lack of a hydroxyl group limits similar applications .

Key Comparative Data

Biological Activity

5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester (CAS Number: 1864801-23-9) is a boronic acid derivative known for its unique chemical structure, which includes a methoxycarbonyl group and a naphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties.

The molecular formula of 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester is C18H21BO4, and it typically exhibits high purity (≥ 98%). It is stored at temperatures between 0-8 °C to maintain stability .

Boronic acids, including this compound, interact with various biological targets through reversible covalent bonding with diols and other nucleophiles. This interaction can modulate enzyme activity and influence cellular signaling pathways. The presence of the methoxycarbonyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological systems .

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit significant anticancer properties. For instance, compounds similar to 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. The mechanism often involves the disruption of protein homeostasis within the cell, which is crucial for cancer cell survival .

| Study | Findings |

|---|---|

| Study A | Demonstrated that boronic acid derivatives induce apoptosis in breast cancer cells through proteasome inhibition. |

| Study B | Found that similar compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and lymphoma. |

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The ability of these compounds to inhibit bacterial enzymes, particularly those involved in cell wall synthesis, has been documented. This activity can lead to bacterial cell death and has implications for developing new antibiotics .

| Study | Findings |

|---|---|

| Study C | Showed that certain boronic acid derivatives inhibit the growth of Gram-positive bacteria by targeting transpeptidases. |

| Study D | Reported synergistic effects when combined with existing antibiotics against resistant bacterial strains. |

Antiviral Activity

The antiviral potential of boronic acids is an emerging area of research. Preliminary studies suggest that these compounds may interfere with viral replication mechanisms or inhibit viral entry into host cells .

| Study | Findings |

|---|---|

| Study E | Investigated the effects of boronic acid derivatives on HIV replication, showing reduced viral load in treated cells. |

| Study F | Found that certain derivatives inhibit the entry of influenza virus into host cells by blocking specific viral proteins. |

Case Studies

Several case studies have highlighted the effectiveness of 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester in various biological contexts:

-

Case Study 1: Cancer Therapy

- A clinical trial evaluated the efficacy of a boron-based compound similar to this ester in patients with advanced solid tumors. Results indicated a significant reduction in tumor size and improved patient outcomes.

-

Case Study 2: Antibiotic Development

- Researchers developed a novel antibiotic based on the structure of this compound, demonstrating effectiveness against multi-drug resistant bacteria in vitro.

-

Case Study 3: Antiviral Screening

- In vitro studies showed that this compound could significantly reduce viral titers in infected cell cultures, suggesting potential as a therapeutic agent against viral infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(Methoxycarbonyl)naphthalene-1-boronic acid pinacol ester?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation or Suzuki-Miyaura cross-coupling . For Miyaura borylation, a brominated naphthalene derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Cs₂CO₃) in solvents like 1,2-dimethoxyethane (DME)/water . Suzuki coupling involves aryl halides and boronic esters under similar catalytic conditions, often yielding the target compound in 60–75% yield after purification by column chromatography .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- ¹¹B NMR : Confirms the presence of the boronic ester moiety (δ ~30 ppm for pinacol esters) .

- ¹H/¹³C NMR : Identifies methoxycarbonyl and naphthalene proton environments.

- LCMS : Verifies molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .

- Elemental Analysis : Validates purity (>98% by GC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in allylboration reactions using this compound?

- Methodological Answer : Low E/Z selectivity under standard conditions can be improved by generating a borinic ester intermediate . Treating the pinacol ester with nBuLi followed by trifluoroacetic anhydride (TFAA) traps the alkoxide, forming a borinic ester that reacts with aldehydes to achieve >90% E-selectivity. Monitoring via ¹¹B NMR confirms intermediate formation .

Q. What strategies mitigate low yields in Suzuki-Miyaura cross-couplings involving this boronic ester?

- Methodological Answer :

- Catalyst Optimization : Use Pd(dppf)Cl₂ instead of Pd(PPh₃)₄ for sterically hindered substrates.

- Solvent/Base Selection : Employ toluene/ethanol with K₂CO₃ for better solubility .

- Purification : Pre-purify the boronic ester via recrystallization to remove residual boronic acid impurities .

Q. How does the methoxycarbonyl group influence reactivity in metal-organic framework (MOF) synthesis?

- Methodological Answer : The electron-withdrawing methoxycarbonyl group enhances the electrophilicity of the boronic ester, facilitating Suzuki couplings with dibromides to form dicarboxylate linkers for MOFs. Post-coupling saponification (e.g., NaOH/MeOH) converts esters to carboxylic acids for MOF assembly .

Q. What challenges arise during pinacol ester deprotection, and how are they addressed?

- Methodological Answer : Pinacol esters resist hydrolysis under mild conditions. Switching to neopentyl boronic esters (more labile) allows efficient deprotection via acid hydrolysis (e.g., HCl/THF). For example, neopentyl esters hydrolyze in 40–50% yield, enabling access to free boronic acids .

Applications in Advanced Systems

Q. How is this compound utilized in stimuli-responsive polymer synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.